Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)-
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Overview
Description
Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)- is a complex organic compound with a unique structure. This compound is characterized by the presence of a hexanoic acid backbone, a dimethylsilyl group, and a triphenylphosphoranylidene moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)- involves several stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Scientific Research Applications
Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)- is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of the triphenylphosphoranylidene moiety allows it to participate in various chemical reactions, influencing pathways and processes at the molecular level. The exact pathways and targets depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)- can be compared with similar compounds such as:
- Hexanoic acid, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester
- Hexanoic acid, 1,1-dimethylethyl ester These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the dimethylsilyl and triphenylphosphoranylidene groups in the target compound provides distinct chemical properties and reactivity.
Properties
Molecular Formula |
C34H45O4PSi |
---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-6-(triphenyl-λ5-phosphanylidene)hexanoate |
InChI |
InChI=1S/C34H45O4PSi/c1-33(2,3)37-32(36)25-28(38-40(7,8)34(4,5)6)24-27(35)26-39(29-18-12-9-13-19-29,30-20-14-10-15-21-30)31-22-16-11-17-23-31/h9-23,26,28H,24-25H2,1-8H3/t28-/m1/s1 |
InChI Key |
RUNYCRRLJOUDHF-MUUNZHRXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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